4-Isobutylpyridine 4-Isobutylpyridine
Brand Name: Vulcanchem
CAS No.: 4810-79-1
VCID: VC21301693
InChI: InChI=1S/C9H13N/c1-8(2)7-9-3-5-10-6-4-9/h3-6,8H,7H2,1-2H3
SMILES: CC(C)CC1=CC=NC=C1
Molecular Formula: C9H13N
Molecular Weight: 135.21 g/mol

4-Isobutylpyridine

CAS No.: 4810-79-1

Cat. No.: VC21301693

Molecular Formula: C9H13N

Molecular Weight: 135.21 g/mol

* For research use only. Not for human or veterinary use.

4-Isobutylpyridine - 4810-79-1

Specification

CAS No. 4810-79-1
Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
IUPAC Name 4-(2-methylpropyl)pyridine
Standard InChI InChI=1S/C9H13N/c1-8(2)7-9-3-5-10-6-4-9/h3-6,8H,7H2,1-2H3
Standard InChI Key WACPXLKEEAMYCH-UHFFFAOYSA-N
SMILES CC(C)CC1=CC=NC=C1
Canonical SMILES CC(C)CC1=CC=NC=C1

Introduction

Chemical Properties and Structure

Molecular Identity and Physical Properties

4-Isobutylpyridine is characterized by a molecular formula of C9H13N and a molecular weight of 135.2062 g/mol . The compound is registered under CAS Registry Number 4810-79-1 and is also known by its systematic name Pyridine, 4-(2-methylpropyl)- . The structure consists of a pyridine ring with an isobutyl (2-methylpropyl) group attached at the para position relative to the nitrogen atom.

The compound's standard IUPAC InChI notation is InChI=1S/C9H13N/c1-8(2)7-9-3-5-10-6-4-9/h3-6,8H,7H2,1-2H3, which precisely defines its molecular structure in a machine-readable format . This notation indicates a pyridine ring with an isobutyl substituent at position 4, featuring a branched chain with a methine carbon bearing two methyl groups.

Structural Features

The structural features of 4-isobutylpyridine contribute significantly to its chemical behavior and reactivity. The pyridine ring contains an electron-deficient nitrogen atom that creates an electron-poor aromatic system compared to benzene. The isobutyl substituent at position 4 acts as an electron-donating group through inductive effects, which partially counteracts the electron-withdrawing nature of the pyridine nitrogen.

This structural arrangement influences several properties including:

  • Basicity of the pyridine nitrogen

  • Nucleophilicity of the compound

  • Solubility in various solvents

  • Interaction with electrophiles

  • Coordination behavior with metals

Synthesis Methods

Hydrogenation of Unsaturated Precursors

One of the documented synthesis routes to 4-isobutylpyridine involves the catalytic hydrogenation of 4-(2-methyl-1-propen-1-yl)pyridine. This reaction employs 10% palladium on activated carbon as a catalyst under hydrogen atmosphere at 760.051 Torr pressure . The reaction proceeds with high efficiency, yielding approximately 90% of the target compound . This approach represents a straightforward method to reduce the unsaturated bond in the precursor to obtain the saturated isobutyl group.

Wittig Reaction Followed by Hydrogenation

A more detailed synthetic route involves a Wittig reaction followed by hydrogenation. The process begins with the reaction between isobutyltriphenylphosphonium iodide and potassium-tert-butoxide in tetrahydrofuran (THF) to form a Wittig reagent. This is followed by addition of pyridine-4-carboxaldehyde, resulting in an unsaturated intermediate . The reaction sequence is as follows:

  • Formation of Wittig reagent from isobutyltriphenylphosphonium iodide and potassium-tert-butoxide in THF

  • Reaction with pyridine-4-carboxaldehyde

  • Extraction and purification to obtain the unsaturated intermediate (84% yield)

  • Catalytic hydrogenation using 10% Pd/C under 1 atm pressure

  • Purification by column chromatography to obtain 4-isobutylpyridine (90% yield)

This multi-step approach allows for controlled synthesis and high yields of the target compound.

Derivatives and Related Compounds

4-Isobutylpyridine Hydrochloride

The hydrochloride salt of 4-isobutylpyridine is a significant derivative with distinct properties from the parent compound. 4-Isobutylpyridine hydrochloride has a molecular formula of C9H13N·HCl and a molecular weight of 171.67 g/mol . The salt formation occurs through protonation of the pyridine nitrogen, creating a positively charged pyridinium ion paired with a chloride counter-ion.

This salt form typically exhibits:

  • Increased water solubility compared to the free base

  • Greater stability in storage

  • Different crystalline properties

  • Modified bioavailability if used in pharmaceutical applications

The compound has a reported shelf life of 1095 days (approximately 3 years) under appropriate storage conditions .

2-Bromo-4-isobutylpyridine

Another important derivative is 2-bromo-4-isobutylpyridine, which features a bromine atom at position 2 of the pyridine ring in addition to the isobutyl group at position 4 . This compound represents a functionalized version that can serve as an intermediate for further synthetic transformations through reactions at the bromine-substituted position. The bromine substituent provides a reactive site for various cross-coupling reactions such as Suzuki, Stille, and Negishi couplings.

4-Isobutyl-2-cyanopyridine

Applications and Research Significance

Synthetic Building Blocks

4-Isobutylpyridine serves as a valuable building block in organic synthesis, particularly for the preparation of more complex molecular structures. The pyridine ring provides a basis for further functionalization, while the isobutyl group introduces specific steric and electronic properties.

One documented synthetic pathway shows its conversion to 4-isobutylpyridine-2-carboxylic acid through a sequence involving oxidation with hydrogen peroxide in acetic acid, followed by treatment with trimethylsilyl cyanide and dimethylcarbonyl chloride, and final hydrolysis in hydrochloric acid . This transformation demonstrates the compound's utility as a precursor to more functionalized derivatives.

Structure-Activity Relationship Studies

Compounds like 4-isobutylpyridine are valuable in structure-activity relationship studies, particularly for understanding how substituents on the pyridine ring affect properties such as nucleophilicity, basicity, and reactivity patterns. The systematic study of 4-substituted pyridines provides insights into electronic effects and molecular interactions .

The Journal of Chemical Sciences study examining nucleophilicity values for numerous 4-substituted pyridines illustrates the importance of these compounds in fundamental chemical research . While 4-isobutylpyridine specifically wasn't included in the 50 compounds analyzed, related alkyl-substituted pyridines help establish patterns of reactivity that would extend to 4-isobutylpyridine.

Analytical Characterization

Spectroscopic Properties

While detailed spectroscopic data for 4-isobutylpyridine is limited in the provided sources, characterization of such compounds typically involves multiple analytical techniques. For compounds of this class, the following methods are commonly employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR would show characteristic signals for:

      • Aromatic protons of the pyridine ring (typically δ 7.0-8.5 ppm)

      • Methylene protons adjacent to the pyridine ring (δ ~2.5 ppm)

      • Methine proton of the isobutyl group (δ ~1.8 ppm)

      • Methyl protons of the isobutyl group (δ ~0.9 ppm)

    • ¹³C-NMR would display signals for:

      • Aromatic carbons of the pyridine ring (δ 120-150 ppm)

      • Aliphatic carbons of the isobutyl group (δ 20-45 ppm)

  • Mass Spectrometry:

    • Expected molecular ion peak at m/z 135 corresponding to the molecular weight

    • Fragmentation patterns characteristic of isobutyl loss and pyridine ring fragmentation

Chromatographic Analysis

Purification and analysis of 4-isobutylpyridine, as mentioned in the synthesis protocols, typically employs column chromatography. The specific conditions reported include:

  • Stationary phase: Silica gel

  • Mobile phase: 30% ethyl acetate in hexanes

This suggests moderate polarity of the compound, consistent with the structural features of an alkyl-substituted pyridine.

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